molecular formula C19H26FN5O B5518093 2-[4-[4-(ethylamino)-2-pyrimidinyl]-1-(2-fluorobenzyl)-2-piperazinyl]ethanol

2-[4-[4-(ethylamino)-2-pyrimidinyl]-1-(2-fluorobenzyl)-2-piperazinyl]ethanol

Cat. No. B5518093
M. Wt: 359.4 g/mol
InChI Key: SBIOJNHDWWMAAY-UHFFFAOYSA-N
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Description

The molecule "2-[4-[4-(ethylamino)-2-pyrimidinyl]-1-(2-fluorobenzyl)-2-piperazinyl]ethanol" belongs to a class of organic compounds known for their diverse chemical properties and potential pharmacological activities. These compounds often contain piperazine and pyrimidinyl moieties, which are common in drugs acting on the central nervous system, among other therapeutic areas.

Synthesis Analysis

Synthetic approaches to similar compounds often involve multi-step chemical reactions, including condensation, nucleophilic substitution, and reductive amination. For example, chemoenzymatic synthesis routes have been developed for compounds with structural similarities, offering potential antipsychotic properties (Gil, Bosch, & Guerrero, 1997). These methods highlight the importance of stereochemistry and the use of enzymes to achieve high optical yields.

Molecular Structure Analysis

Crystal structure analysis provides insights into the molecular geometry, conformation, and intermolecular interactions of similar compounds. X-ray crystallography studies have revealed detailed structural information, such as crystallization patterns and hydrogen bonding, which are crucial for understanding the compound's behavior in solid state (Percino, Chapela, Montiel, & Rodríguez-Barbarín, 2008).

Chemical Reactions and Properties

Compounds with piperazinyl and pyrimidinyl groups participate in various chemical reactions, including enzymatic resolutions and condensation reactions, which can significantly alter their pharmacological profile. For instance, enzymatic resolution has been used to achieve high optical purity of related compounds, indicating the potential for selective synthesis strategies (Hanson et al., 1994).

Scientific Research Applications

Sustainable Synthesis Applications

  • A study by (Mastalir et al., 2016) demonstrated the sustainable synthesis of substituted quinolines and pyrimidines, highlighting the efficiency of a manganese PNP pincer complex in catalyzing reactions with high atom efficiency. This process emphasizes the environmental benefits and practicality of synthesizing such compounds.

Diastereoselective Synthesis

  • Research by (Liu et al., 2014) explored the diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones, showcasing the use of zinc chloride to achieve satisfactory yields and good diastereoselectivity. This illustrates the method's utility in creating structurally complex and functionally diverse compounds.

Condensation Reaction Studies

  • A study conducted in 1968 by (Barak, S.) focused on the condensation of 2-aminofluorene with α, ω-dibromoalkanes, leading to the formation of derivatives with potential for further chemical and pharmacological exploration.

Enzymatic Resolution and Synthesis

  • The work by (Hanson et al., 1994) on the resolution of α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol using lipase-catalyzed reactions underscores the role of enzymatic processes in achieving optical purity, which is crucial for the development of enantiomerically pure pharmaceutical agents.

Condensation and Rearrangement Reactions

  • (Sutherland et al., 1973) reported on the condensation of 5-amino-1H-1,2,3-triazoles with ethyl acetoacetate, leading to a new type of Dimroth rearrangement. This research highlights the chemical versatility and potential for novel reaction pathways in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve interacting with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. For example, if it is a drug, there could be potential side effects or toxicity concerns .

Future Directions

The future directions for research on this compound would depend on its current uses and potential applications. For example, if it is a drug, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

2-[4-[4-(ethylamino)pyrimidin-2-yl]-1-[(2-fluorophenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN5O/c1-2-21-18-7-9-22-19(23-18)25-11-10-24(16(14-25)8-12-26)13-15-5-3-4-6-17(15)20/h3-7,9,16,26H,2,8,10-14H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIOJNHDWWMAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(C(C2)CCO)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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